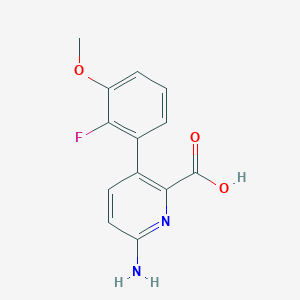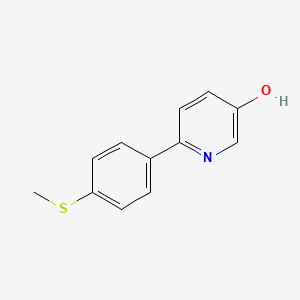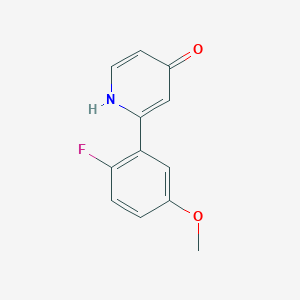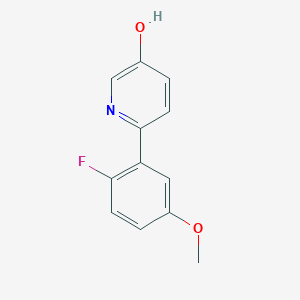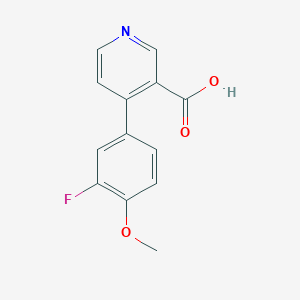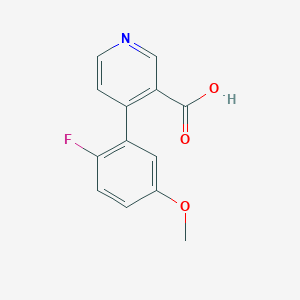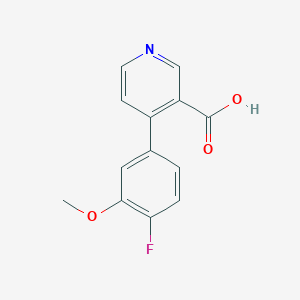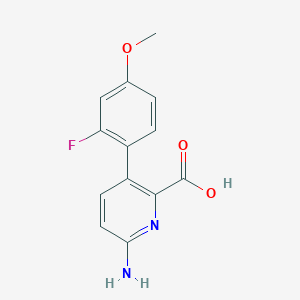
6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid (6-Amino-3-FMPPA) is an organic compound with a molecular formula of C9H9FN2O2. It is a white crystalline powder with a melting point of 117-118°C and a molecular weight of 196.17 g/mol. 6-Amino-3-FMPPA is a small molecule that has been used in various studies due to its wide range of biological activities. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities, as well as being an effective inhibitor of cyclooxygenase-2 (COX-2). It has been used in the synthesis of various compounds, including analogues of 6-Amino-3-FMPPA, and has been used in the development of new drugs for the treatment of various diseases.
科学研究应用
6-Amino-3-FMPPA has been used in a variety of scientific research applications. It has been used in the study of its anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities. It has also been used in the synthesis of various compounds, including analogues of 6-Amino-3-FMPPA, and has been used in the development of new drugs for the treatment of various diseases. Additionally, 6-Amino-3-FMPPA has been used in the study of its mechanism of action, as well as its biochemical and physiological effects.
作用机制
The mechanism of action of 6-Amino-3-FMPPA is not fully understood. However, it is known to inhibit the activity of cyclooxygenase-2 (6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95%), which is an enzyme involved in the production of prostaglandins. It is believed that 6-Amino-3-FMPPA inhibits the activity of 6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95% by blocking its active site, leading to a decrease in the production of prostaglandins. This inhibition of 6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95% is thought to be responsible for the anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities of 6-Amino-3-FMPPA.
Biochemical and Physiological Effects
6-Amino-3-FMPPA has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities. Additionally, it has been found to be an effective inhibitor of cyclooxygenase-2 (6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95%), which is an enzyme involved in the production of prostaglandins. It is believed that the inhibition of 6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95% by 6-Amino-3-FMPPA leads to a decrease in the production of prostaglandins, which is thought to be responsible for the anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities of 6-Amino-3-FMPPA.
实验室实验的优点和局限性
6-Amino-3-FMPPA has been used in a variety of lab experiments due to its wide range of biological activities. It is a small molecule that is easy to synthesize and is relatively stable, which makes it well-suited for use in experiments. Additionally, it is relatively inexpensive and is readily available from chemical suppliers. However, it is important to note that 6-Amino-3-FMPPA is a potential mutagen and should be handled with caution.
未来方向
There are a number of potential future directions for the use of 6-Amino-3-FMPPA. It could be used in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, it could be used in the synthesis of analogues of 6-Amino-3-FMPPA, which could be used in the study of its mechanism of action and biochemical and physiological effects. Finally, it could be used to study its potential anti-fungal activities, as well as its potential to inhibit other enzymes involved in the production of prostaglandins.
合成方法
6-Amino-3-FMPPA can be synthesized by a variety of methods, including the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of hydrochloric acid, followed by the addition of acetic anhydride. This reaction yields 6-Amino-3-FMPPA as the main product. Another method involves the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of a base, such as sodium hydroxide, followed by the addition of acetic anhydride. This reaction also yields 6-Amino-3-FMPPA as the main product.
属性
IUPAC Name |
6-amino-3-(2-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-19-7-2-3-8(10(14)6-7)9-4-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDWUPYDOYLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



